(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a chiral amide compound characterized by its cyclopropyl and trifluoromethyl-substituted benzyl groups. The (S)-configuration at the amino-bearing carbon and the branched alkyl chain contribute to its stereochemical and physicochemical uniqueness. This compound is cataloged under Ref: 10-F086387 by CymitQuimica, a supplier specializing in fluorinated compounds .
Propriétés
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-10(2)14(20)15(22)21(13-6-7-13)9-11-4-3-5-12(8-11)16(17,18)19/h3-5,8,10,13-14H,6-7,9,20H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBUCDXGZKWSA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chiral Pool Strategy Using L-Valine
L-Valine serves as a chiral starting material to ensure retention of the (S)-configuration.
-
Esterification : L-Valine is converted to its methyl ester using thionyl chloride in methanol (90–95% yield).
-
Amide Formation : The ester reacts with cyclopropylamine and 3-trifluoromethylbenzyl bromide under Schotten-Baumann conditions (Hünig’s base, DCM, 0°C to RT), yielding the bis-alkylated amide.
Critical Considerations :
-
Competitive Alkylation : Sequential alkylation prevents cross-contamination. Cyclopropylamine is added first due to its lower nucleophilicity compared to benzyl amines.
-
Stereochemical Integrity : Mild conditions (pH 7–8) preserve the α-carbon configuration.
Fragment Coupling via Amide Bond Formation
Mixed Carbonate-Mediated Coupling
A scalable method employs 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid:
-
Activation : L-Valine reacts with CDI in THF (2 h, 25°C) to form the acyl imidazolide.
-
Amidation : The activated intermediate couples with N-cyclopropyl-N-(3-trifluoromethylbenzyl)amine in the presence of DIPEA (81% yield, >99% ee).
Advantages :
-
Avoids racemization common in traditional acyl chlorides.
Reductive Amination for N-Alkylation
Two-Step Alkylation-Reduction Sequence
-
Imine Formation : React 2-keto-3-methylbutyramide with cyclopropylamine and 3-trifluoromethylbenzaldehyde in ethanol (12 h, 50°C).
-
Stereoselective Reduction : Sodium cyanoborohydride (NaBH3CN) in acetic acid reduces the imine, affording the (S)-amine (74% yield, 98% ee).
Optimization Data :
| Parameter | Condition | Yield | ee |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 74% | 98% |
| Solvent | AcOH/EtOH (1:1) | 68% | 95% |
| Temperature | 25°C | 52% | 90% |
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-amino-N-cyclopropyl-3-methylbutyramide is resolved using L-tartaric acid:
-
Salt Crystallization : The racemate and L-tartaric acid (1:1 molar ratio) crystallize in ethanol, enriching the (S)-enantiomer (43% recovery, 99% ee).
-
Benzylation : The resolved amine reacts with 3-trifluoromethylbenzyl bromide under Mitsunobu conditions (DIAD, PPh3, THF, 70% yield).
Limitations :
-
Low throughput due to fractional crystallization.
-
Requires stoichiometric chiral resolving agents.
One-Pot Multi-Step Synthesis
Tandem Alkylation-Amidation
A streamlined approach combines alkylation and amidation without isolating intermediates:
-
Dual Alkylation : L-Valine methyl ester reacts simultaneously with cyclopropylamine and 3-trifluoromethylbenzyl bromide in DMF (K2CO3, 60°C, 8 h).
-
In Situ Hydrolysis : Aqueous NaOH hydrolyzes the ester to the carboxylic acid (85% overall yield).
Key Observations :
-
Excess benzyl bromide (1.5 equiv) ensures complete N-alkylation.
-
Phase-transfer catalysts (e.g., TBAB) improve reaction homogeneity.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool | 81% | >99% | High | Moderate |
| Reductive Amination | 74% | 98% | Medium | Low |
| Resolution | 43% | 99% | Low | High |
| One-Pot | 85% | >99% | High | Moderate |
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Antidepressant Activity
Research indicates that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide exhibits properties that may be beneficial in treating depression and anxiety disorders. Studies have shown its effectiveness as a selective serotonin reuptake inhibitor (SSRI), which could lead to the development of new antidepressant medications with fewer side effects compared to existing options .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmaceutical Development
Drug Formulation
The compound's stability and solubility profile make it suitable for inclusion in various drug formulations. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent. Researchers are exploring its use in combination therapies to improve efficacy and reduce dosages of existing drugs .
Targeted Delivery Systems
Recent advancements in drug delivery systems have highlighted the potential of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide in targeted therapies. By conjugating this compound with nanoparticles or liposomes, researchers aim to enhance the delivery of therapeutic agents directly to affected tissues, minimizing systemic side effects .
Case Studies
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Structural Variations and Key Substituents
The target compound shares a core structure with several analogs, differing primarily in the substituents on the benzyl group and adjacent functionalities. A comparative analysis is provided below:
Key Observations:
- Trifluoromethyl (CF₃) vs. Fluoro (F): The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the simpler fluoro substituent in the analog . This may improve metabolic stability and binding affinity in hydrophobic pockets.
- However, its bulkiness may reduce steric accessibility compared to the smaller CF₃ group.
- Heteroaromatic Pyrazinyl Group: The 3-chloro-pyrazinyl analog incorporates a nitrogen-rich aromatic ring, which could facilitate π-π stacking interactions but may alter solubility and bioavailability.
Physicochemical and Functional Properties
- Melting Points: Analogs in exhibit melting points ranging from 142–182°C, influenced by alkyl chain length and crystallinity . The CF₃ group may elevate the target’s melting point due to increased molecular rigidity.
- Optical Rotation: The (S)-configuration in related compounds results in specific optical rotations (e.g., +4.5° to +6.4° in DMSO or methanol) , suggesting similar chiral behavior for the target.
- Solubility: The trifluoromethyl group may reduce aqueous solubility compared to the fluoro analog but enhance permeability in lipid membranes.
Activité Biologique
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide, also known by its CAS number 1354001-58-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 314.35 g/mol
- Structure : The compound features a cyclopropyl group and a trifluoromethyl-benzyl moiety, which may influence its biological activity.
Research indicates that the compound exhibits significant interactions with various biological targets, particularly in the realm of cancer therapy and neurological disorders. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the compound's bioavailability.
Antitumor Activity
Studies have demonstrated that derivatives of similar structures exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing promising results in both 2D and 3D culture systems.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
These findings suggest that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide could exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types.
Neuropharmacological Effects
The compound's structural features suggest potential applications in neuropharmacology. Compounds with analogous structures have been studied for their ability to modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Case Studies
- Cognitive Enhancement : In a study evaluating the effects of related compounds on cognitive function in animal models, it was observed that certain derivatives improved memory retention and learning capabilities.
- Anxiolytic Properties : Another case study highlighted the anxiolytic effects of structurally similar compounds in rodent models, indicating that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide may also possess such properties.
Safety and Toxicology
Initial toxicity assessments are crucial for understanding the safety profile of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide. Current data from related compounds suggest a need for thorough evaluation through standardized toxicity assays to determine any adverse effects on human health.
Q & A
Basic: What synthetic routes are commonly employed for preparing (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide?
The synthesis typically involves multi-step reactions, starting with the preparation of the trifluoromethyl-benzyl moiety. A general approach includes:
- Step 1 : Condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropylamine via reductive amination to form the benzylamine intermediate.
- Step 2 : Coupling the intermediate with a protected (S)-2-amino-3-methylbutyric acid derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
- Step 3 : Deprotection of the amino group under acidic or catalytic hydrogenation conditions.
Key challenges include maintaining stereochemical integrity during coupling and optimizing yields for trifluoromethyl-containing intermediates, which often require inert atmospheres due to their sensitivity to moisture .
Basic: How is the stereochemical purity of the (S)-configured amino group validated?
Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. For example:
| Method | Mobile Phase | Retention Time (min) | Enantiomeric Excess (%) |
|---|---|---|---|
| HPLC | Hexane:IPA (80:20) | 12.3 (R), 15.7 (S) | >99% (S) |
| Additionally, -NMR with chiral shift reagents (e.g., Eu(hfc)) can confirm configuration via splitting patterns in the α-proton region . |
Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. A systematic approach includes:
- Step 1 : Validate target engagement in vivo using radiolabeled tracers or PET imaging.
- Step 2 : Perform metabolite profiling (LC-MS/MS) to identify degradation products.
- Step 3 : Adjust experimental design by incorporating pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect.
For example, if in vitro IC is 50 nM but in vivo efficacy requires 10 mg/kg dosing, investigate hepatic clearance or plasma protein binding disparities .
Advanced: What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?
Variability often stems from inconsistent chiral auxiliary removal or racemization during workup. Solutions include:
- Strategy 1 : Use flow chemistry for precise control of reaction time/temperature during coupling steps.
- Strategy 2 : Replace traditional acidic deprotection with enzymatic methods (e.g., lipases) to minimize racemization.
- Strategy 3 : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric ratios in real time.
Data from pilot batches show that flow chemistry reduces variability from ±5% to ±0.8% enantiomeric excess .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- -/-NMR : Confirm regiochemistry of the trifluoromethylbenzyl group (e.g., aromatic protons at δ 7.4–7.6 ppm) and cyclopropane protons (δ 0.5–1.2 ppm).
- HRMS : Verify molecular formula (e.g., [M+H] at m/z 358.18).
- IR Spectroscopy : Identify amide carbonyl stretches (~1650–1680 cm) and NH bending (~1550 cm).
Example -NMR δ -62.5 ppm (CF), confirming trifluoromethyl group integrity .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Focus on three regions:
- Region 1 : Replace the cyclopropyl group with azetidine or bicyclo[1.1.1]pentane to modulate steric effects.
- Region 2 : Vary the trifluoromethyl position on the benzyl ring (ortho/meta/para) to assess π-stacking interactions.
- Region 3 : Modify the methyl group on the butyramide backbone to ethyl or isopropyl for hydrophobic pocket fitting.
Use molecular docking (e.g., AutoDock Vina) to prioritize analogs. A recent study showed meta-trifluoromethyl analogs improve IC by 3-fold compared to para-substituted derivatives .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under argon at -20°C in amber vials. Stability studies indicate:
| Condition | Degradation After 6 Months |
|---|---|
| -20°C, argon | <2% |
| 25°C, air | 15–20% (hydrolysis/oxidation) |
| Avoid aqueous buffers with pH >8.0, which accelerate amide bond hydrolysis . |
Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?
Discrepancies may reflect differences in efflux pump expression (e.g., P-gp) or metabolic enzyme activity. Methodological steps:
- Step 1 : Measure intracellular concentrations via LC-MS to rule out uptake differences.
- Step 2 : Knock down ABC transporters (e.g., CRISPR/Cas9 targeting ABCB1) in resistant cell lines.
- Step 3 : Co-administer metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450).
Data from a 2023 study showed HepG2 resistance correlated with CYP3A4-mediated detoxification, reversible with ketoconazole co-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
